molecular formula C21H18ClN3O4S B2888047 6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline CAS No. 839704-18-6

6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline

Cat. No. B2888047
CAS RN: 839704-18-6
M. Wt: 443.9
InChI Key: OMQPXVLLGDNVGT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloro group, a methylsulfonyl group, a p-tolyl group, a pyrazolyl group, and a dioxoloquinoline group . These groups contribute to the overall properties of the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a quinoline ring system, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring. Attached to this system are several other groups including a chloro group, a methylsulfonyl group, a p-tolyl group, and a pyrazolyl group .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the pyrazolyl group could potentially engage in reactions typical of diazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline system would likely make the compound relatively stable and possibly planar. The different functional groups could also influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives are synthesized through various chemical reactions, with a focus on generating heterocyclic compounds that possess significant chemical and biological activities. For instance, synthesis methodologies involving pyrazoloquinoline and pyrazoloquinoxaline derivatives have been developed, showcasing the versatility of quinoline frameworks in accessing a broad range of heterocyclic compounds. Such methodologies often involve cyclization reactions, aminoalkylation, and the introduction of sulfonyl groups to create complex structures with potential pharmacological and material science applications (Nagarajan & Shah, 1992), (Kim et al., 1990).

Biological Activities

Several quinoline derivatives have been explored for their antimicrobial and anticancer activities. Research indicates that specific substitutions on the quinoline ring can lead to compounds with potent biological activities. For example, certain sulfonylquinoxaline derivatives have shown promising antibacterial and antifungal properties, hinting at the potential for these compounds to be developed into new therapeutic agents (Ammar et al., 2020). Additionally, some quinoline compounds have been identified to possess antiproliferative activities against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Pirol et al., 2014).

properties

IUPAC Name

6-chloro-7-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-12-3-5-13(6-4-12)17-9-18(25(24-17)30(2,26)27)15-7-14-8-19-20(29-11-28-19)10-16(14)23-21(15)22/h3-8,10,18H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQPXVLLGDNVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline

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